molecular formula C11H16O2 B2609016 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol CAS No. 354153-47-2

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol

Cat. No.: B2609016
CAS No.: 354153-47-2
M. Wt: 180.247
InChI Key: JXHICCPIVYTCHE-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is a vicinal diol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the ethanediol backbone. Its molecular formula is C₁₁H₁₆O₂, with a monoisotopic mass of 180.11504 Da .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHICCPIVYTCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired diol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the diol moiety allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethane-1,2-diol Derivatives

The following table summarizes key analogs and their properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Applications Source Evidence
1-(2,4,6-Trimethylphenyl)ethane-1,2-diol 2,4,6-Trimethyl C₁₁H₁₆O₂ High steric bulk; potential ligand or intermediate in synthesis
1-(4-Methoxyphenyl)ethane-1,2-diol 4-Methoxy C₉H₁₂O₃ Used in lignin model studies; confirmed by NMR
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol 3,4-Dimethoxy C₁₀H₁₄O₄ Key intermediate in lignin degradation research
1-(4-Trifluoromethylphenyl)ethane-1,2-diol 4-CF₃ C₉H₉F₃O₂ Electron-withdrawing group enhances acidity; synthetic applications
1-(4-Hydroxyphenyl)ethane-1,2-diol 4-Hydroxy C₈H₁₀O₃ Isolated from natural sources (e.g., Teucrium viscidum)
1-(4’-Aminophenyl)ethane-1,2-diol 4-Amino C₈H₁₁NO₂ Bioactive compound with anti-halitosis activity
Key Observations:
  • Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density, enhancing acidity and altering solubility .
  • Steric Effects :
    • The mesityl group in the target compound provides significant steric hindrance, which may hinder nucleophilic attacks or stabilize metal complexes in catalysis, akin to bulky ligands like N,N′-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (used in iron-catalyzed polymerization; ).
  • Biological Activity: Analogs with polar substituents (e.g., 4-amino in ) exhibit bioactivity, suggesting that the target compound’s methyl groups may limit water solubility and biological interactions.

Physicochemical Properties

  • Solubility: Methyl and methoxy groups improve lipid solubility, whereas hydroxyl or amino groups increase water affinity. For example, 1-(4-methoxyphenyl)ethane-1,2-diol (H-gly) is soluble in polar aprotic solvents like DMSO . The target compound’s trimethylphenyl group likely renders it soluble in non-polar solvents (e.g., chloroform or toluene).
  • Thermal Stability :
    • Bulky substituents (e.g., mesityl) enhance thermal stability, as seen in related diamine ligands used in high-temperature polymerization ().

Biological Activity

1-(2,4,6-Trimethylphenyl)ethane-1,2-diol is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

C12H18O2\text{C}_{12}\text{H}_{18}\text{O}_2

Synthesis typically involves the reduction of corresponding ketones or aldehydes derived from 2,4,6-trimethylphenol. Various synthetic routes have been developed to optimize yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which are critical for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory actions that could be beneficial in treating inflammatory diseases.

Antioxidant Activity

Studies have shown that this compound effectively scavenges free radicals. A comparative analysis of its antioxidant capacity was conducted using DPPH and ABTS assays. The results are summarized in Table 1.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound25.330.7
Ascorbic Acid15.520.1

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. A study by highlighted its ability to reduce inflammation markers in lipopolysaccharide (LPS)-induced macrophages.

Case Studies

A notable case study involved the application of this compound in a murine model of arthritis. The compound was administered over a period of four weeks, resulting in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

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